molecular formula C17H17ClN4 B1437066 N-Desmethyl Clozapine-d8 CAS No. 1189888-77-4

N-Desmethyl Clozapine-d8

Cat. No. B1437066
M. Wt: 320.8 g/mol
InChI Key: JNNOSTQEZICQQP-UFBJYANTSA-N
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Description

N-Desmethyl Clozapine-d8, also known as norclozapine, is a deuterium-labeled major metabolite of Clozapine . It is reported to act as a highly potent and selective 5-HT 2c serotonin receptor antagonist .


Synthesis Analysis

N-Desmethyl Clozapine can be synthesized from Piperazine and 8-Chloro-5,10-dihydrodibenzo [b,e] [1,4]diazepin-11-one . In studies with in vitro microsomal preparations of human liver, Clozapine was noted to metabolize to N-Desmethyl Clozapine and Clozapine N-oxide . Clozapine undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine .


Molecular Structure Analysis

The molecular formula of N-Desmethyl Clozapine-d8 is C17H17ClN4 . The molecular weight is 320.8 g/mol . The exact mass is 320.1643882 g/mol . The structure of N-Desmethyl Clozapine-d8 includes a dibenzodoazepine substituted with chloro and piperazino groups .


Chemical Reactions Analysis

N-Desmethylclozapine serves as an agonist to muscarinic acetylcholine receptors, and is known to exert its antipsychotic action. It blocks synaptic transmission by antagonizing synaptic GABA (γ-aminobutyric acid) receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Desmethyl Clozapine-d8 include a molecular weight of 320.8 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 320.1643882 g/mol, Monoisotopic Mass of 320.1643882 g/mol, Topological Polar Surface Area of 39.7 Ų, Heavy Atom Count of 22, Formal Charge of 0, Complexity of 421, and Isotope Atom Count of 8 .

Scientific Research Applications

1. Interaction with Hematopoietic Precursors

N-Desmethylclozapine, a metabolite of clozapine, has been studied for its interaction with hematopoietic precursors. Research shows that it is toxic to hematopoietic precursors of both myeloid and erythroid lineages, suggesting a mechanism for drug-induced agranulocytosis (Gerson, Arce, & Meltzer, 1994).

2. Influence on Salivary Secretion

N-Desmethylclozapine has been observed to exert mixed agonist/antagonist actions on salivary secretion in rats, affecting muscarinic acetylcholine M1-receptors and involving blockade of M3-receptors (Ekström, Godoy, & Riva, 2010).

3. Modulation of Neurotransmission

This metabolite acts as an allosteric agonist at muscarinic 1 receptors and potentiates N-methyl-d-aspartate (NMDA) receptor activity, suggesting a role in modulating both muscarinic and glutamatergic neurotransmission (Sur et al., 2003).

4. Pharmacokinetic Variability in Schizophrenia

A study exploring the genome-wide association of clozapine serum concentration found a novel variant associated with reduced clozapine levels, highlighting the variability in response among patients with schizophrenia (Smith et al., 2020).

5. Use in Leukemic Cell Purging

N-Desmethyl clozapine has been hypothesized as a potential in vitro purging agent for leukemia patients, suggesting its utility in improving the therapeutic efficacy of autologous transplantation in leukemic patients (Ratna & Sastry, 2005).

6. Potential for Antipsychotic Therapy

Investigations into N-desmethylclozapine's antipsychotic potential revealed its unique pharmacological profile, such as muscarinic agonism, which could make it a viable adjunctive treatment in antipsychotic regimens (Natesan et al., 2007).

7. Role in Drug Metabolism

Research has also focused on the role of various cytochrome P450 enzymes in the metabolism of clozapine to N-desmethylclozapine, essential for understanding drug interactions and metabolism (Eiermann et al., 2003).

Safety And Hazards

Hazard statements for N-Desmethyl Clozapine-d8 indicate that it is toxic if swallowed. It is suspected of causing genetic defects and damaging fertility or the unborn child. It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

Future Directions

Pharmacometabolomics-guided clozapine therapy has the potential to revolutionize treatment-resistant schizophrenia (TRS) management. The CLZ/N-DSMC ratio and clozapine dose were identified as significant variables for future dose optimization algorithms .

properties

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOSTQEZICQQP-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Clozapine-d8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Point, M Kuoppamaki
Number of citations: 0

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